Dimethyl 3,3'-dithiodipropionate

Description

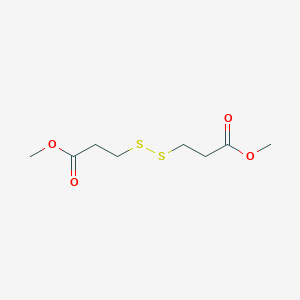

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZKBWPMEPEYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065889 | |

| Record name | Dimethyl 3,3'-dithiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-06-2 | |

| Record name | Dimethyl 3,3′-dithiobis[propanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15441-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3,3'-dithiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015441062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3'-dithiobis-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3,3'-dithiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3,3'-dithiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 3,3'-DITHIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAA9FP5YND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dimethyl 3,3'-dithiodipropionate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3,3'-dithiodipropionate is a disulfide-containing organic compound with significant potential in various scientific domains, particularly in drug development. Its role as an intermediate in the synthesis of novel therapeutic agents, notably as an inhibitor of the human papillomavirus (HPV) E6 oncoprotein, has garnered considerable interest. This document provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, a plausible synthetic protocol, and its mechanism of action in a key biological pathway.

Chemical and Physical Properties

This compound is a pale-yellow oil at room temperature. Its core structure features a disulfide bond, which is a key functional group that dictates much of its chemical reactivity and biological activity. A summary of its key properties is presented below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 15441-06-2[1] |

| Molecular Formula | C₈H₁₄O₄S₂[1] |

| Molecular Weight | 238.32 g/mol [1][2] |

| IUPAC Name | dimethyl 3,3'-disulfanediyldipropanoate[3] |

| Synonyms | 3,3'-Dithiodipropionic Acid Dimethyl Ester, Dimethyl dithiodipropionate[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale-Yellow Oil | [2][4] |

| Boiling Point | 125 °C at 3 mmHg | [2][4] |

| Density | 1.22 g/cm³ | [2][4] |

| Refractive Index | 1.5060-1.5080 | [2][4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2][4] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.706 | s | O-CH₃ |

| 2.933 | t | -S-CH₂- |

| 2.749 | t | -CH₂-C=O |

Source:[5]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 238 | 75.6 | [M]⁺ (Molecular Ion) |

| 207 | 22.5 | [M - OCH₃]⁺ |

| 175 | 16.0 | [M - COOCH₃ - S]⁺ |

| 118 | 100.0 | [M - S-CH₂CH₂COOCH₃]⁺ |

| 87 | 64.4 | [CH₂CH₂COOCH₃]⁺ |

| 59 | 87.1 | [COOCH₃]⁺ |

| 55 | 89.6 | [C₄H₇]⁺ |

Source:[5]

Synthesis Protocol

Reaction Scheme:

2 HS-CH₂CH₂COOCH₃ (Methyl 3-mercaptopropionate) + Oxidizing Agent → CH₃OOCCH₂CH₂-S-S-CH₂CH₂COOCH₃ (this compound)

Materials:

-

Methyl 3-mercaptopropionate

-

An oxidizing agent (e.g., iodine, hydrogen peroxide, or air with a catalyst)

-

An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

-

Sodium bicarbonate solution (for workup)

-

Brine solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve methyl 3-mercaptopropionate in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution. The addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development: Inhibition of HPV E6 Oncoprotein

A significant application of this compound is as an intermediate in the synthesis of inhibitors targeting the E6 oncoprotein of high-risk human papillomavirus (HPV) types, such as HPV-16.[4] The E6 oncoprotein plays a critical role in cervical cancer by promoting the degradation of the tumor suppressor protein p53.

The mechanism of E6-mediated p53 degradation involves the formation of a trimeric complex with the cellular ubiquitin ligase E6-associated protein (E6AP).[6][7] E6 acts as an adaptor, bringing E6AP into proximity with p53, leading to the ubiquitination and subsequent proteasomal degradation of p53. By inhibiting the interaction between E6 and E6AP, the degradation of p53 can be prevented, thereby restoring its tumor-suppressive functions. Compounds derived from this compound are being investigated for their potential to disrupt this critical protein-protein interaction.[6]

Figure 1. Signaling pathway of HPV E6-mediated p53 degradation and its inhibition.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 5: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with demonstrated relevance in the field of drug discovery, particularly in the development of anticancer agents targeting HPV. A thorough understanding of its fundamental properties, synthesis, and biological mechanism of action is essential for researchers and scientists working in this area. The data and protocols presented in this guide provide a solid foundation for the safe and effective use of this compound in a research and development setting. Further investigation into its derivatives and their therapeutic potential is a promising avenue for future research.

References

- 1. scbt.com [scbt.com]

- 2. Dimethyl 3,3'-dithiobispropionate | 15441-06-2 [chemicalbook.com]

- 3. Dimethyl 3,3-Dithiodipropionate | 15441-06-2 [sigmaaldrich.com]

- 4. Dimethyl 3,3'-dithiobispropionate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Dimethyl 3,3'-dithiobispropionate(15441-06-2) 1H NMR spectrum [chemicalbook.com]

- 6. Identification of Inhibitors to Papillomavirus Type 16 E6 Protein Based on Three-dimensional Structures of Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Discovery of Novel Inhibitors for the Human Papillomavirus E6 Protein - Purdue University Graduate School - Figshare [hammer.purdue.edu]

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 3,3'-dithiodipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 3,3'-dithiodipropionate, an important intermediate in the synthesis of potential drugs, including those targeting cervical cancer through inhibition of the human papillomavirus type 16 E6 oncoprotein.[1][2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 3,3'-dithiodipropionic acid with methanol in the presence of an acid catalyst. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Fischer Esterification

A detailed procedure for the synthesis of the related diethyl ester suggests a similar process for the methyl ester.[3] The following is a representative protocol for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3'-dithiodipropionic acid (1 equivalent), methanol (a large excess, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is then removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure this compound as a pale-yellow oil.[1]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H14O4S2 | [1][4][5] |

| Molecular Weight | 238.32 g/mol | [1][5] |

| Boiling Point | 125 °C / 3 mmHg | [1][2] |

| Density | 1.22 g/cm³ | [1][2] |

| Refractive Index | 1.5060-1.5080 | [1][2] |

| Appearance | Pale-Yellow Oil | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.706 | s | 6H | -OCH₃ |

| 2.933 | t | 4H | -S-CH₂- |

| 2.749 | t | 4H | -CH₂-C=O |

Solvent: CDCl₃, Frequency: 400 MHz[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 171.9 | C=O |

| 51.9 | -OCH₃ |

| 34.3 | -S-CH₂- |

| 33.8 | -CH₂-C=O |

Solvent: CDCl₃[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O stretch (Ester) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1440 | C-H bend (Aliphatic) |

| ~1170 | C-O stretch (Ester) |

Sample Preparation: Liquid film[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 238 | [M]⁺ (Molecular Ion) |

| 207 | [M - OCH₃]⁺ |

| 175 | [M - COOCH₃]⁺ |

| 118 | [M - S-CH₂-CH₂-COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI)[6]

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the synthesis and characterization workflows.

References

- 1. Dimethyl 3,3'-dithiobispropionate | 15441-06-2 [chemicalbook.com]

- 2. Dimethyl 3,3'-dithiobispropionate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Dimethyl 3,3'-dithiobispropionate(15441-06-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Dimethyl 3,3'-dithiodipropionate (CAS 15441-06-2): A Versatile Tool in Research and Development

An Introduction to a Multifunctional Molecule

Dimethyl 3,3'-dithiodipropionate is a chemical compound that features a central disulfide bridge flanked by two propionate methyl ester groups.[1] This unique structure makes it a valuable tool for researchers and drug development professionals, primarily serving as a cleavable homobifunctional crosslinking agent.[1] The presence of the disulfide bond (-S-S-) is key to its functionality, as it can be readily cleaved under reducing conditions, for example, by using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This characteristic allows for the reversible linkage of molecules, a property that is highly advantageous in a variety of applications, from stabilizing protein structures to engineering sophisticated drug delivery systems.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The compound is typically a pale-yellow oil.[2] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C8H14O4S2 |

| Molecular Weight | 238.32 g/mol [3] |

| CAS Number | 15441-06-2 |

| Boiling Point | 125 °C at 3 mmHg |

| Density | ~1.22 g/cm³ |

| Refractive Index | 1.5060-1.5080 |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |

| Storage Temperature | 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon)[2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[5]

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable context for its chemistry. A common method for preparing related thioethers involves the reaction of methyl acrylate with a sulfur source. For instance, N,N'-dimethyl-3,3'-dithiodipropionamide, a derivative, can be synthesized from 3,3'-dithiopropionic acid alkyl ester and an alkylamine in a polar solvent.[6] A general representation of the synthesis of a dithiodipropionate derivative is the reaction of 3,3'-dithiodipropionic acid with an alcohol in the presence of an acid catalyst.[7]

The following DOT script illustrates a generalized workflow for the synthesis and purification of a dithiodipropionate ester.

Characterization of the final product is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.

Applications in Research and Drug Development

The unique properties of this compound and its more reactive derivatives, such as the imidoester (DTBP) and N-hydroxysuccinimide (NHS) ester (DSP), have led to their use in several key areas:

Crosslinking of Collagen for Biomaterials

In the field of biomaterials, crosslinking agents are crucial for enhancing the mechanical properties and durability of materials like collagen. Dimethyl 3,3'-dithiobispropionimidate (DTBP), a derivative of this compound, has been investigated as a novel crosslinking reagent for collagen.[2] Studies have shown that treatment with DTBP can significantly increase the shrinkage temperature of collagen, indicating enhanced thermal stability.[2]

Quantitative Data on DTBP-Crosslinked Collagen:

| Parameter | Value | Comparison (GTA-treated) |

| Increase in Shrinkage Temperature | 22 °C | - |

| Crosslinks per Mole of Collagen | 10 | 13 |

| Tensile Strength | Lower | Higher |

| Extensibility | Higher | Lower |

| Resistance to Collagenase | Resistant | Resistant |

| Biocompatibility | More biocompatible | Less biocompatible |

Data sourced from a study comparing DTBP and Glutaraldehyde (GTA) treated collagen.[2]

Experimental Protocol for Collagen Crosslinking:

A general protocol for crosslinking collagen with a diimidoester like DTBP involves the following steps:

-

Collagen Preparation: Purified collagen is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Crosslinker Solution Preparation: A fresh solution of the crosslinking agent is prepared in an appropriate solvent.

-

Reaction: The crosslinker solution is added to the collagen solution and allowed to react for a specific time at a controlled temperature.

-

Quenching: The reaction is stopped by adding a quenching agent that reacts with the excess crosslinker.

-

Purification: The crosslinked collagen is purified to remove unreacted crosslinker and byproducts, often through dialysis.

-

Characterization: The resulting crosslinked collagen is characterized for its physical and mechanical properties.

The following diagram illustrates the general workflow for a collagen crosslinking experiment.

Redox-Responsive Drug Delivery Systems

A significant application of this compound lies in the development of "smart" drug delivery systems that can release their therapeutic payload in response to specific biological cues.[8][9] The disulfide bond is stable in the bloodstream but can be cleaved in the reducing environment found inside cells, particularly cancer cells, which have a high concentration of glutathione (GSH).[9][10] This allows for targeted drug release at the site of action, potentially increasing therapeutic efficacy while reducing side effects.[10]

These systems often involve the synthesis of nanoparticles or micelles where the drug is either encapsulated or chemically conjugated to a polymer backbone via a disulfide linker derived from this compound.[11]

Experimental Protocol for Preparation of Redox-Responsive Nanoparticles:

A representative protocol for creating doxorubicin (DOX)-loaded redox-responsive nanoparticles is as follows:

-

Synthesis of Drug Conjugate: The drug (e.g., DOX) is chemically modified with a derivative of 3,3'-dithiodipropionic acid to introduce the disulfide linkage.[11]

-

Polymer Conjugation: The drug-linker conjugate is then attached to a polymer, often a block copolymer like PEG-b-PLL (poly(ethylene glycol)-b-poly(L-lysine)).[11]

-

Nanoparticle Formulation: The resulting polymer-drug conjugate self-assembles into nanoparticles in an aqueous solution. Hydrophobic drugs can also be encapsulated within the core of these nanoparticles during their formation.[11]

-

Purification and Characterization: The nanoparticles are purified, typically by dialysis, and characterized for their size, surface charge (zeta potential), drug loading capacity, and encapsulation efficiency.[12]

Quantitative Data for a Representative Redox-Responsive Nanoparticle System:

| Parameter | Value |

| Drug Loading Capacity (%) | Varies depending on formulation |

| Encapsulation Efficiency (%) | Can be as high as 98% for some formulations |

| Particle Size (nm) | Typically in the range of 100-200 nm |

| Zeta Potential (mV) | Can be engineered to be negative at physiological pH and positive at acidic tumor pH |

| Cumulative Drug Release (at 48h, 10 mM GSH) | Can reach up to 77% |

| Cumulative Drug Release (at 48h, low GSH) | Significantly lower, e.g., ~34% |

Data compiled from representative studies on redox-responsive drug delivery systems.

The diagram below illustrates the principle of redox-responsive drug release.

Doxorubicin, a commonly used anticancer drug in these systems, is known to induce apoptosis in cancer cells through its interaction with DNA and the generation of reactive oxygen species. This process often involves the activation of the p53 signaling pathway, which in turn can lead to cell cycle arrest and programmed cell death.[13] The targeted delivery of doxorubicin via redox-responsive nanoparticles can enhance its efficacy by ensuring it reaches its intracellular target.

The following diagram depicts a simplified representation of the p53 signaling pathway activated by doxorubicin.

Probing Protein-Protein Interactions in Proteomics

Derivatives of this compound, such as dithiobis(succinimidyl propionate) (DSP), are widely used in proteomics to study protein-protein interactions.[14] DSP is a homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends, which react with primary amines (e.g., the side chain of lysine residues) in proteins.[14] The disulfide bond in the spacer arm allows for the cleavage of the crosslinked proteins, which simplifies their analysis by mass spectrometry.[15]

Experimental Workflow for Protein Crosslinking with DSP:

The general workflow for a protein crosslinking experiment using DSP for mass spectrometry analysis involves several key steps:

-

Crosslinking: The purified protein or protein complex is incubated with DSP to form covalent crosslinks between interacting proteins.[14]

-

Quenching: The reaction is stopped by adding a buffer containing primary amines (e.g., Tris or glycine) to quench the excess DSP.[14]

-

Proteolytic Digestion: The crosslinked proteins are digested with a protease, such as trypsin, to generate a mixture of peptides.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by mass spectrometry. The presence of crosslinked peptides provides information about which amino acid residues were in close proximity in the original protein structure. The cleavable nature of the disulfide bond aids in the identification of the crosslinked peptides.[15]

The following diagram outlines the workflow for a crosslinking mass spectrometry experiment.

Conclusion

This compound and its derivatives are powerful and versatile tools in the hands of researchers and drug development professionals. Their key feature, the cleavable disulfide bond, enables a wide range of applications, from the creation of more biocompatible and mechanically robust biomaterials to the design of sophisticated, targeted drug delivery systems. Furthermore, their utility in proteomics is invaluable for elucidating the intricate network of protein-protein interactions that govern cellular processes. As research in these fields continues to advance, the demand for such intelligent and responsive chemical tools is only set to grow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dimethyl 3,3'-dithiobispropionimidate: a novel crosslinking reagent for collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl 3,3'-dithiobispropionate | 15441-06-2 [chemicalbook.com]

- 4. Mechanical characterization of rose bengal and green light crosslinked collagen scaffolds for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

- 7. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]

- 8. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of self-assembly silica redox nanoparticles to improve drug encapsulation and suppress the adverse effect of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proteochem.com [proteochem.com]

- 15. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Applications of Dimethyl 3,3'-dithiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of Dimethyl 3,3'-dithiodipropionate. This disulfide-containing ester has garnered interest as an intermediate in the synthesis of novel therapeutic agents, notably as an inhibitor of the human papillomavirus (HPV) E6 oncoprotein, a key player in cervical carcinogenesis. This document consolidates available data on its physical and chemical characteristics, offers insights into its synthesis, and elucidates its mechanism of action in the context of HPV-mediated oncogenesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and application in research and development.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 3,3'-Dithiodipropionic Acid Dimethyl Ester, Dimethyl 3,3'-dithiobispropionate | [1][2] |

| CAS Number | 15441-06-2 | [1][2] |

| Molecular Formula | C₈H₁₄O₄S₂ | [1][2] |

| Molecular Weight | 238.32 g/mol | [1][2] |

| Appearance | Pale-Yellow Oil/Liquid | [2] |

| Boiling Point | 125 °C at 3 mmHg | [2] |

| Density | 1.22 g/cm³ | [2] |

| Refractive Index | 1.5060-1.5080 | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) | Spectral data available. |

| Mass Spectrometry | Molecular Ion Peak: 238 m/z. |

Synthesis and Experimental Protocols

General Synthesis Scheme

A common synthetic route involves the reaction of methyl acrylate with sodium polysulfide in the presence of an ammonium sulfide solution and hydrochloric acid. The resulting intermediate is then treated with a sodium sulfite aqueous solution to yield this compound.[3][4]

A generalized workflow for this synthesis is depicted below:

References

- 1. scbt.com [scbt.com]

- 2. Dimethyl 3,3'-dithiobispropionate | 15441-06-2 [chemicalbook.com]

- 3. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]

- 4. CN1042350A - N, the preparation method of N '-dimethyl-3,3 '-dithio dipropyl acidamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Dimethyl 3,3'-dithiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3,3'-dithiodipropionate (DMDTDP) is a disulfide-containing compound with a multifaceted mechanism of action primarily centered around the reversible cleavage of its disulfide bond. This redox-responsive characteristic underpins its utility in diverse scientific and therapeutic applications. This technical guide provides a comprehensive overview of the core mechanisms of action of DMDTDP, including its role as a redox-sensitive crosslinker in drug delivery, its function as a key intermediate in the synthesis of inhibitors targeting the human papillomavirus (HPV) E6 oncoprotein, and its potential as an antioxidant agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

This compound (DMDTDP) is an organic compound characterized by a central disulfide bond flanked by two methyl propionate groups. The presence of this cleavable disulfide linkage is the cornerstone of its chemical reactivity and biological activity. In cellular environments, particularly in the cytosol where the concentration of reducing agents like glutathione (GSH) is high, the disulfide bond of DMDTDP can be readily reduced to yield two molecules of methyl 3-mercaptopropionate. This targeted cleavage forms the basis of its application in redox-responsive systems.

Beyond its role in drug delivery, DMDTDP serves as a crucial building block in the synthesis of pharmacologically active molecules. Notably, it is an intermediate in the creation of inhibitors targeting the E6 oncoprotein of high-risk HPV types, which are responsible for the majority of cervical cancers. Furthermore, the structural similarity of its breakdown products to known antioxidant compounds suggests a potential role for DMDTDP in mitigating oxidative stress.

Core Mechanisms of Action

The mechanism of action of DMDTDP can be categorized into three primary areas:

-

Redox-Responsive Cleavage: The central disulfide bond is susceptible to reduction by endogenous thiols, most notably glutathione (GSH)[1][2]. This cleavage results in the release of two molecules of methyl 3-mercaptopropionate, leading to the disassembly of any construct crosslinked by DMDTDP. This mechanism is pivotal for its use in drug delivery systems designed to release their payload in the reducing environment of the cell's cytoplasm[1][2].

-

Inhibition of HPV E6 Oncoprotein (as a synthetic intermediate): DMDTDP is a precursor in the synthesis of compounds that inhibit the HPV E6 oncoprotein[3][4]. High-risk HPV E6 proteins promote the degradation of the tumor suppressor protein p53 by forming a complex with the E3 ubiquitin ligase E6AP[3][5]. Inhibitors derived from DMDTDP are designed to disrupt the E6/E6AP interaction, thereby preventing p53 degradation and restoring its tumor-suppressive functions, such as inducing apoptosis in cancer cells[5].

-

Antioxidant Activity (potential): The breakdown of DMDTDP releases thiols, which are known to possess antioxidant properties. These thiols can neutralize reactive oxygen species (ROS) and contribute to the cellular antioxidant defense system. While direct quantitative data on the antioxidant capacity of DMDTDP is limited, the known antioxidant effects of related thiodipropionic acid derivatives suggest a similar potential[6][7].

Signaling Pathways and Workflows

Redox-Responsive Drug Delivery

The disulfide bond of DMDTDP acts as a trigger for drug release in response to the high intracellular concentration of glutathione.

Inhibition of HPV E6 and Restoration of p53

As an intermediate, DMDTDP contributes to the synthesis of inhibitors that disrupt the HPV E6-mediated degradation of p53.

Quantitative Data

Direct quantitative data for DMDTDP is sparse in the literature. The following tables summarize representative data for related compounds and assays to provide a comparative context.

Table 1: IC50 Values of Representative HPV E6 Inhibitors

| Compound | Target | IC50 (µM) | Cell Line | Assay Method | Reference |

| Baicalein | HPV16 E6-E6AP Interaction | ~23 | In vitro | ELISA-based | |

| Gossypetin | HPV18 E6-E6AP Interaction | ~10 | In vitro | ELISA-based | |

| Luteolin | HPV16 E6 | - (Binding Energy -8.1 kcal/mol) | In silico | Molecular Docking | [8] |

| Note: These are not direct derivatives of DMDTDP but represent the class of compounds targeting the E6 oncoprotein. |

Table 2: Antioxidant Activity of a Representative Thiol Compound (Glutathione)

| Assay | Antioxidant | IC50 / ORAC Value | Conditions | Reference |

| DPPH Radical Scavenging | Glutathione | ~150 µM | Ethanolic solution | [6][9] |

| ORAC | Glutathione | ~3000 µmol TE/g | Phosphate buffer, pH 7.4 | [10][11] |

| Note: This data for glutathione, a key intracellular thiol, illustrates the antioxidant potential of thiol-containing compounds that would be released from DMDTDP. |

Experimental Protocols

In Vitro Disulfide Cleavage Assay by HPLC

This protocol is designed to quantify the cleavage of the disulfide bond in DMDTDP in the presence of glutathione.

-

Materials:

-

This compound (DMDTDP)

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

-

-

Procedure:

-

Prepare a 10 mM stock solution of DMDTDP in ACN.

-

Prepare a 100 mM stock solution of GSH in PBS (pH adjusted to 7.4).

-

In a microcentrifuge tube, combine 10 µL of DMDTDP stock, 100 µL of GSH stock, and 890 µL of PBS to achieve final concentrations of 100 µM DMDTDP and 10 mM GSH.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 100 µL of the reaction mixture and quench the reaction by adding 100 µL of ACN containing 0.1% TFA.

-

Centrifuge the samples at 10,000 x g for 5 minutes to precipitate any proteins.

-

Analyze the supernatant by reverse-phase HPLC.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Detection: Monitor the absorbance at 214 nm.

-

-

Quantify the decrease in the DMDTDP peak area and the increase in the methyl 3-mercaptopropionate peak area over time to determine the cleavage kinetics[12][13].

-

p53 Degradation Assay (Luciferase-Based)

This protocol is adapted for screening compounds, such as those derived from DMDTDP, for their ability to inhibit HPV E6-mediated p53 degradation.

-

Materials:

-

HPV-positive cervical cancer cell line (e.g., HeLa or SiHa)

-

p53-responsive luciferase reporter plasmid (e.g., pG13-luc)

-

Control luciferase plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

DMDTDP-derived inhibitor compound

-

Luciferase assay system

-

Luminometer

-

-

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with various concentrations of the DMDTDP-derived inhibitor compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

An increase in the normalized luciferase activity in the presence of the inhibitor indicates a restoration of p53 function[14][15].

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl 3,3'-dithiobispropionate | 15441-06-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Discovery of Novel Inhibitors for the Human Papillomavirus E6 Protein - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In silico Analysis of Natural Inhibitors against HPV E6 Protein - Vani - Current Computer-Aided Drug Design [rjeid.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Oxygen Radical Antioxidant Capacity (ORAC) Assay [cellbiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Taxifolin and Lucidin as Potential E6 Protein Inhibitors: p53 Function Re-Establishment and Apoptosis Induction in Cervical Cancer Cells [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of DIDS analogues as efficient inhibitors of RAD51 involved in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Based Discovery of Potential HPV E6 and EBNA1 Inhibitors: Implications for Cervical Cancer Treatment [mdpi.com]

The Multifaceted Role of Dimethyl 3,3'-dithiodipropionate in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3,3'-dithiodipropionate (DMDDP) is a versatile chemical compound characterized by a central disulfide bond flanked by two methyl propionate groups. This unique structure imparts functionalities that are highly sought after in the field of polymer chemistry. The cleavable nature of the disulfide linkage under mild reducing conditions, coupled with the reactivity of its ester groups, makes DMDDP a valuable building block for the synthesis of a wide range of functional polymers. This technical guide provides an in-depth exploration of the core applications of DMDDP in polymer chemistry, with a focus on its role in the development of self-healing materials, degradable polymers for drug delivery, and its potential as a chain transfer agent. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and development.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₄S₂ |

| Molecular Weight | 238.33 g/mol |

| Appearance | Colorless to pale yellow liquid/oil |

| CAS Number | 15441-06-2 |

Application in Self-Healing Polymers

The incorporation of dynamic covalent bonds into polymer networks is a key strategy for creating self-healing materials. The disulfide bond in DMDDP is an excellent candidate for this purpose, as it can undergo reversible exchange reactions, allowing the polymer network to repair itself after damage.

Mechanism of Disulfide-Based Self-Healing

Self-healing in polymers containing disulfide bonds primarily occurs through a disulfide exchange mechanism. This can be initiated by external stimuli such as heat or light, or it can be designed to occur autonomously at room temperature. The process involves the cleavage of disulfide bonds to form thiyl radicals or the exchange between disulfide bonds and free thiol groups. These reactive species can then recombine across a damaged interface, restoring the covalent network and the material's mechanical integrity.

Synthesis of Self-Healing Polyurethane using a DMDDP Analogue

While direct protocols for DMDDP in self-healing polyurethanes are not abundant in literature, a common approach involves the use of diols containing disulfide bonds as chain extenders. A representative protocol using bis(2-hydroxyethyl) disulfide (HEDS), a structural analogue of the diol that would be formed from the reduction of DMDDP's ester groups, is presented below. DMDDP can be reduced to the corresponding diol, 3,3'-dithiodipropanol, for use in similar polyurethane formulations.

Experimental Protocol: Synthesis of a Self-Healing Polyurethane

-

Prepolymer Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add polytetramethylene ether glycol (PTMEG, Mn = 2000 g/mol ) and isophorone diisocyanate (IPDI). The molar ratio of NCO/OH is typically maintained around 1.5 to 2.0.

-

Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring.

-

Add a catalytic amount of dibutyltin dilaurate (DBTDL).

-

Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.

-

-

Chain Extension:

-

Dissolve the disulfide-containing diol (e.g., HEDS or the diol derived from DMDDP) in a suitable solvent such as dimethylformamide (DMF).

-

Slowly add the diol solution to the prepolymer mixture.

-

Continue stirring at 70-80°C for another 2-3 hours until the NCO peak in the FTIR spectrum disappears.

-

-

Film Casting:

-

Pour the resulting polyurethane solution into a Teflon mold.

-

Dry the solution in a vacuum oven at 60°C for 24 hours to remove the solvent and obtain the self-healing polyurethane film.

-

Quantitative Data: Healing Efficiency of Disulfide-Containing Polyurethanes

The healing efficiency of these materials is typically evaluated by comparing the tensile strength of a healed sample to that of the original, pristine sample.

| Polymer System | Healing Conditions | Healing Efficiency (%) | Reference |

| Polyurethane with HEDS | 60°C for 12 hours | ~95% | [1][2] |

| Waterborne Polyurethane with HEDS | 70°C for 4 hours | 96.14% | [3] |

| Polyurethane with disulfide and hydrogen bonds | Ambient temperature | up to 100% | [1] |

| Polyurethane with disulfide bonds | Moderate temperature | >90% | [2] |

Application in Degradable Polymers for Drug Delivery

The redox-responsive nature of the disulfide bond makes DMDDP an ideal component for creating polymers that can degrade under specific biological conditions, such as the reductive environment within cancer cells. This allows for the targeted release of encapsulated therapeutics.

Mechanism of Redox-Responsive Degradation and Drug Release

Polymers incorporating DMDDP-derived disulfide linkages are stable in the bloodstream but can be cleaved in the presence of high concentrations of reducing agents like glutathione (GSH), which is found at significantly higher levels inside cells, particularly tumor cells, compared to the extracellular environment. This cleavage leads to the degradation of the polymer matrix and the release of the entrapped drug.

Synthesis of a Redox-Responsive Polymer-Drug Conjugate

A relevant example is the conjugation of a drug to a polymer backbone via a linker derived from 3,3'-dithiodipropionic acid (the parent acid of DMDDP). This creates a prodrug that releases the active agent upon disulfide bond cleavage.

Experimental Protocol: Synthesis of a PEG-b-PLL(g-ss-DOX) Conjugate

This protocol describes the conjugation of doxorubicin (DOX) to a poly(ethylene glycol)-b-poly(L-lysine) (PEG-b-PLL) block copolymer using a 3,3'-dithiodipropionic acid (DTPA) linker.[4]

-

Synthesis of DTPA-DOX:

-

Dissolve doxorubicin hydrochloride and 3,3'-dithiodipropionic acid in dimethyl sulfoxide (DMSO).

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of DTPA.

-

Allow the reaction to proceed for several hours at room temperature to form the DTPA-DOX conjugate.

-

-

Conjugation to PEG-b-PLL:

-

Dissolve the PEG-b-PLL copolymer and triethylamine (TEA) in DMSO.

-

Add the activated DTPA-DOX solution dropwise to the polymer solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Purification:

-

Dialyze the resulting solution against deionized water for 48 hours to remove unreacted reagents and byproducts.

-

Lyophilize the purified solution to obtain the final PEG-b-P(LL-g-ss-DOX) conjugate.

-

Quantitative Data: In Vitro Drug Release

The release of the drug from such redox-responsive systems is significantly accelerated in the presence of reducing agents.

| Polymer System | Condition | Cumulative Drug Release (%) after 24h | Reference |

| PTX-loaded MPEG-SS-PLA NPs | PBS (pH 7.4) | ~30% | [5] |

| PTX-loaded MPEG-SS-PLA NPs | PBS (pH 7.4) + 10 mM GSH | ~75% | [5] |

| DOX from DA-ss-DT micelles | 10 µM GSH | <20% | [4] |

| DOX from DA-ss-DT micelles | 10 mM GSH | >80% | [4] |

Role as a Chain Transfer Agent

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers. Disulfides can theoretically act as CTAs through a reversible addition-fragmentation chain transfer (RAFT) like mechanism. The propagating radical can add to the disulfide bond, leading to its cleavage and the formation of a new radical that can initiate a new polymer chain.

References

Dimethyl 3,3'-dithiodipropionate as a Chain Transfer Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential application of dimethyl 3,3'-dithiodipropionate as a chain transfer agent in controlled radical polymerization. While direct experimental evidence for this specific application is not extensively documented in publicly available literature, this document extrapolates from the known chemistry of disulfide compounds and general principles of chain transfer reactions to provide a theoretical framework, proposed mechanisms, and hypothetical experimental protocols for its use. This guide is intended to serve as a foundational resource for researchers interested in exploring novel chain transfer agents for the synthesis of functional polymers relevant to drug delivery and other advanced applications.

Introduction to Chain Transfer Agents in Polymerization

Chain transfer is a crucial reaction in polymer chemistry that controls the molecular weight of the resulting polymer.[1] A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[1] This process is essential for synthesizing polymers with desired molecular weights and functionalities. Disulfide-containing compounds have been investigated as a class of CTAs, particularly as iniferters (initiator-transfer agent-terminator) in controlled radical polymerization.[2] The reversible cleavage of the disulfide bond allows for a degree of control over the polymerization process.

This compound possesses a disulfide linkage, suggesting its potential to function as a chain transfer agent. The presence of ester groups also offers opportunities for post-polymerization modification of the polymer chain ends.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 15441-06-2 | [3][4][5] |

| Molecular Formula | C8H14O4S2 | [3][4][5] |

| Molecular Weight | 238.32 g/mol | [3][4][5] |

| Appearance | Pale-Yellow Oil/Liquid | [3] |

| Boiling Point | 125 °C / 3 mmHg | [3] |

| Density | 1.22 g/cm³ | [3] |

| Refractive Index | 1.5060-1.5080 | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

| Storage | 2–8 °C under inert gas | [3] |

Proposed Mechanism of Chain Transfer

The proposed mechanism for this compound as a chain transfer agent in radical polymerization involves the homolytic cleavage of the disulfide bond by a propagating polymer radical.

In this proposed mechanism, a propagating polymer radical (P_n•) adds to the disulfide bond of this compound to form an intermediate radical adduct. This intermediate then fragments, yielding a terminated polymer chain (P_n-S-CH₂CH₂COOCH₃) and a new thiyl radical (•S-CH₂CH₂COOCH₃). This thiyl radical can then initiate a new polymer chain (P_m•) by reacting with a monomer molecule (M).

Hypothetical Experimental Data

While no specific experimental data for this compound as a CTA is available, Table 2 presents a hypothetical dataset for the polymerization of methyl methacrylate (MMA) to illustrate the expected trends.

| [MMA]:[CTA] Ratio | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Polydispersity Index (PDI) |

| 100:1 | 85 | 8500 | 9200 | 1.5 |

| 200:1 | 88 | 17600 | 18500 | 1.6 |

| 500:1 | 90 | 45000 | 48000 | 1.7 |

| 1000:1 | 92 | 92000 | 98000 | 1.8 |

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following section details a proposed experimental protocol for evaluating the efficacy of this compound as a chain transfer agent in the radical polymerization of methyl methacrylate (MMA).

Materials

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (CTA)

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene, anhydrous

-

Methanol

-

Tetrahydrofuran (THF), HPLC grade

General Polymerization Procedure

A detailed protocol is as follows:

-

Preparation of Reactants: Prepare stock solutions of MMA, this compound, and AIBN in toluene at desired concentrations.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the required volumes of the MMA, CTA, and AIBN stock solutions. The molar ratio of [Monomer]:[CTA]:[Initiator] should be systematically varied to study its effect on the polymerization.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) to initiate polymerization.

-

Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture using a nitrogen-purged syringe to monitor the progress of the reaction.

-

Termination and Isolation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.

-

Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Characterization:

-

Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.

-

Molecular Weight and Polydispersity: Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

-

Determination of the Chain Transfer Constant (C_tr)

The chain transfer constant (C_tr) can be determined using the Mayo method.[6] This involves plotting the reciprocal of the number-average degree of polymerization (1/Xn) against the ratio of the concentrations of the chain transfer agent to the monomer ([CTA]/[M]). The slope of the resulting linear plot gives the chain transfer constant.

Potential Applications in Drug Development

Polymers synthesized using a disulfide-containing chain transfer agent like this compound would possess a disulfide linkage at the polymer chain end. This disulfide bond is susceptible to cleavage in a reducing environment, such as the intracellular milieu rich in glutathione. This characteristic makes such polymers attractive for the development of stimuli-responsive drug delivery systems, where the drug can be released in a targeted manner within the cells. The ester functionalities also provide handles for conjugating drugs or targeting ligands.

Conclusion

While direct experimental validation is pending, the chemical structure of this compound strongly suggests its potential as a chain transfer agent in radical polymerization. The disulfide bond offers a mechanism for controlling polymer molecular weight and introducing a redox-sensitive linkage into the polymer architecture. The proposed mechanisms and experimental protocols in this guide provide a solid foundation for researchers to investigate its efficacy and explore its applications in the synthesis of advanced polymeric materials for drug delivery and other biomedical applications. Further experimental work is required to determine its chain transfer constant and to fully characterize its behavior in various polymerization systems.

References

An In-depth Technical Guide to Dimethyl 3,3'-dithiodipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3,3'-dithiodipropionate, a versatile chemical compound with significant applications in research and drug development. This document details its chemical identity, properties, relevant experimental protocols, and key applications, with a focus on its role in the synthesis of potential therapeutic agents and in polymer science.

Chemical Identity

-

IUPAC Name: dimethyl 3,3'-disulfanediyldipropanoate[1]

-

Synonyms: 3,3'-Dithiodipropionic acid dimethyl ester, Dimethyl 3,3'-dithiobispropionate, Dithiodipropionic acid dimethyl ester, 3,3'-dithiobis-propanoicacidimethylester, Dimethyl dithiodipropionate[2][3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | Pale-Yellow Oil | [3][4][6] |

| Boiling Point | 125 °C / 3 mmHg | [3][4][6] |

| Density | 1.22 g/cm³ | [3][4][6] |

| Refractive Index | 1.5060-1.5080 | [3][4][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3][6] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) in a dark place | [1][3][4][6] |

| Purity | Typically ≥95% | [1] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate and reagent in various scientific fields, particularly in drug discovery and polymer chemistry.

-

Anticancer Drug Synthesis: It is utilized as an intermediate in the synthesis of potential drugs for treating cervical cancer.[3][4][6] Specifically, it has been identified as an inhibitor of the human papillomavirus (HPV) type 16 E6 oncoprotein, which is a key driver in the development of cervical cancer.[3][4][6]

-

Crosslinking Agent: The disulfide bond within the molecule makes it a valuable cleavable, homobifunctional crosslinking agent.[7] It can react with nucleophiles like primary amines or thiols to form covalent bridges. This disulfide linkage can be readily cleaved by reducing agents such as dithiothreitol (DTT), a property that is highly useful in proteomics and the study of protein interactions.[7]

-

Polymer Science: In materials science, it is used to create "smart" polymers that are responsive to redox conditions.[7] The disulfide bond allows for the design of polymers that can degrade or change their structure in response to specific biological environments, such as the high glutathione concentrations found within cells.[7] This has significant implications for targeted drug delivery systems, where a therapeutic payload can be released under specific intracellular conditions.[7]

-

Pharmaceutical Intermediate: It is a building block for various sulfur-containing drug molecules.[8] A related compound, Dimethyl 3,3'-dithiopropionimidate dihydrochloride, which can be synthesized from this compound, is used in the synthesis of novel pharmaceuticals and as a derivatizing agent in analytical chemistry to improve the detection of biomolecules.[9]

Experimental Protocols

Detailed methodologies for syntheses involving this compound and its precursors are outlined below.

This protocol describes the amidation of this compound to produce N,N'-dimethyl-3,3'-dithiodipropionamide (DDDA).

Materials:

-

This compound (3,3'-dithioproionic acid methyl ester)

-

Ethanol

-

Methylamine gas

-

Nitrogen gas

Procedure:

-

Into a 4-necked 3 L flask equipped with an agitator, a thermometer, a gas dispersion tube, a nitrogen purging adapter, and a cooling jacket, introduce 944 g (4 mol) of this compound and 1000 g of ethanol as a reaction solvent.[10]

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

While maintaining the temperature of the reaction solution at 15 °C to 20 °C, inject methylamine gas at a rate of 4 g/min for 100 minutes.[10]

-

After the injection of methylamine is complete, age the reaction solution for 30 minutes at the same temperature.

-

To solidify the produced N,N'-dimethyl-3,3'-dithiodipropionamide, slowly cool the reaction solution to 3 °C over 100 minutes.[10]

-

Filter the resulting slurry using a laboratory centrifugal filter.

-

Dry the obtained solid at 60 °C under a vacuum of 10 mmHg for 1 hour to yield the final product.[10]

Expected Outcome:

-

Yield: ~96%

-

The use of a polar solvent like ethanol and controlled temperature are crucial for high purity.[7][10]

This protocol details a two-step synthesis of 3,3'-dithiobis(propionohydrazide) starting from 3,3'-dithiodipropionic acid, which involves the formation of a diethyl ester intermediate, analogous to the commercially available dimethyl ester.

Step 1: Synthesis of Diethyl 3,3'-dithiodipropionate

-

Dissolve 10 g (47.6 mmol) of 3,3'-dithiodipropionic acid, 22.1 g (480 mmol) of ethanol, and 0.4 g (2.1 mmol) of p-toluenesulfonic acid in 30 ml of toluene.[11]

-

Stir the reaction mixture under reflux for 24 hours using a Dean-Stark trap to remove water.

-

After cooling, wash the reaction mixture with NaHCO₃ solution and then with water until the pH is neutral to obtain the diethyl 3,3'-dithiodipropionate product.[11]

Step 2: Synthesis of 3,3'-dithiobis(propionohydrazide) (DTPH)

-

Dissolve 10 g (37.5 mmol) of the diethyl 3,3'-dithiodipropionate from Step 1 and 12 g (240 mmol) of hydrazine in 20 mL of ethanol.[11]

-

Stir the mixture for 5 hours at 85 °C.[11]

-

Recrystallize the crude product from an ethanol-water solution (5% v/v) three times to obtain pure DTPH.[11]

Expected Outcome:

-

Yield: 70%

-

Melting Point: 131-132 °C

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathways described in the experimental protocols.

Caption: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide.

Caption: Two-step synthesis of 3,3'-dithiobis(propionohydrazide).

References

- 1. Dimethyl 3,3-Dithiodipropionate | 15441-06-2 [sigmaaldrich.com]

- 2. 3,3'-DITHIODIPROPIONIC ACID DIMETHYL ESTER | VSNCHEM [vsnchem.com]

- 3. Dimethyl 3,3'-dithiobispropionate | 15441-06-2 [chemicalbook.com]

- 4. Dimethyl 3,3'-dithiobispropionate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scbt.com [scbt.com]

- 6. Dimethyl 3,3'-dithiobispropionate CAS#: 15441-06-2 [m.chemicalbook.com]

- 7. This compound | Reagent Grade [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

- 11. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]

"Dimethyl 3,3'-dithiodipropionate" molecular weight and formula

An In-depth Technical Guide on Dimethyl 3,3'-dithiodipropionate

This document provides a concise technical overview of this compound, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Properties

The core molecular data for this compound is summarized in the table below. This information is critical for experimental design, chemical synthesis, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄S₂ | [1][2][3] |

| Molecular Weight | 238.32 g/mol | [1][3] |

| 238.33 g/mol | ||

| 238.32436 g/mol | [4] | |

| CAS Number | 15441-06-2 | [1][2] |

Experimental Protocols

Detailed experimental protocols were not cited in the scope of the provided information.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

References

Methodological & Application

Application Notes and Protocols for Dimethyl 3,3'-dithiodipropionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of Dimethyl 3,3'-dithiodipropionate, its derivatives, and their applications in crosslinking, drug delivery, and self-healing materials. Detailed experimental protocols are provided to facilitate the practical implementation of these techniques in a laboratory setting.

I. Overview and Chemical Properties

This compound is an organic compound containing a cleavable disulfide bond. This key feature makes it and its derivatives valuable reagents in various scientific fields, particularly in the study of protein interactions, the development of targeted drug delivery systems, and the creation of smart materials. The disulfide bond can be readily cleaved under reducing conditions, allowing for the reversal of crosslinks and the release of conjugated molecules.

Chemical Structure:

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C8H14O4S2 | [1][2][3] |

| Molecular Weight | 238.32 g/mol | [1][2][3] |

| Appearance | Colorless to pale-yellow oil/liquid | [4][5] |

| Boiling Point | 125 °C at 3 mmHg | [3] |

| Density | ~1.22 g/cm³ | [4][5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

| Storage | Store at 2-8°C under an inert atmosphere | [4] |

II. Key Applications

Reversible Crosslinking of Proteins

Derivatives of this compound, such as Dithiobis(succinimidyl propionate) (DSP), are widely used as homobifunctional crosslinking agents to study protein-protein interactions. The N-hydroxysuccinimide (NHS) esters at both ends of the DSP molecule react with primary amines (e.g., lysine residues) on proteins to form stable amide bonds. The central disulfide bond allows for the cleavage of the crosslink, enabling the separation and identification of the interacting proteins.

Redox-Responsive Drug Delivery Systems

The disulfide bond in 3,3'-dithiodipropionic acid can be incorporated into polymer backbones or used to conjugate drugs to nanocarriers. These systems are stable in the bloodstream but are designed to release their therapeutic payload in the reducing environment of the intracellular space, particularly within cancer cells which have higher concentrations of glutathione (GSH). This targeted release mechanism can enhance the efficacy of anticancer drugs while minimizing side effects.[6][7]

Self-Healing Polymers

The reversible nature of the disulfide bond makes it an ideal functional group for the design of self-healing polymers. When a material containing these bonds is damaged, the disulfide bonds at the fracture surface can exchange and reform, leading to the repair of the crack and recovery of the material's mechanical properties.[8][9][10] Polyurethanes incorporating disulfide bonds have demonstrated significant self-healing capabilities.[8][9][10]

Nucleic Acid Encapsulation

Dimethyl 3,3'-dithiobispropionimidate (DTBP), another derivative, is used as a crosslinker in nanocomposites for the encapsulation and subsequent release of nucleic acids. This application is crucial for gene delivery and diagnostic systems. The nucleic acids can be released from the nanocomposite by cleaving the disulfide bond with a reducing agent like dithiothreitol (DTT).

III. Experimental Protocols

Protocol 1: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide

This protocol describes the synthesis of a derivative of this compound, which is a key intermediate in the production of isothiazolinones.[11][12]

Materials:

-

3,3'-dithiopropionic acid methyl ester

-

Monomethylamine (99%)

-

Ethanol

-

4-necked 3 L flask with agitator, thermometer, gas dispersion tube, nitrogen purging adapter, and cooling jacket

Procedure:

-

Introduce 944 g (4 mol) of 3,3'-dithioproionic acid methyl ester and 1000 g of ethanol as a reaction solvent into the 4-necked flask.[11]

-

Maintain the reaction temperature at 10°C or less.[11]

-

Add 378 g (12 mol) of monomethylamine (99%) through the gas dispersion tube over approximately 4 hours.[11]

-

After the addition is complete, continue to stir the reaction mixture.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, the product, N,N'-dimethyl-3,3'-dithiodipropionamide, can be isolated and purified.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 74% | [11] |

| Reaction Temperature | ≤ 10°C | [11] |

| Reaction Time | ~4 hours for addition | [11] |

Protocol 2: Reversible Protein Crosslinking using Dithiobis(succinimidyl propionate) (DSP)

This protocol provides a general procedure for crosslinking proteins in solution using DSP.[13][14][15][16]

Materials:

-

DSP (Dithiobis(succinimidyl propionate))

-

Dry DMSO or DMF

-

Protein sample in a non-amine containing buffer (e.g., 0.1M phosphate, 0.15M NaCl, pH 7.2-8.5)[15]

-

Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

-

Reducing agent for cleavage (e.g., 20-50 mM DTT or 2-mercaptoethanol)[15]

Procedure:

-

Allow the vial of DSP to equilibrate to room temperature before opening to prevent moisture condensation.[13]

-

Prepare a 10-25 mM stock solution of DSP in dry DMSO or DMF immediately before use.[15]

-

Add the DSP stock solution to the protein sample to a final concentration of 0.25-5 mM. A 10-fold molar excess of crosslinker to protein is recommended for protein concentrations >5 mg/mL, and a 20- to 50-fold molar excess for concentrations <5 mg/mL.[15]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[15]

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[15]

-

The crosslinked proteins can then be analyzed (e.g., by SDS-PAGE).

-

To cleave the crosslinks, incubate the sample with 20-50 mM DTT or 2-mercaptoethanol at 37°C for 30 minutes.[15]

Quantitative Data:

| Parameter | Value | Reference |

| DSP Stock Solution | 10-25 mM in dry DMSO/DMF | [15] |

| Final DSP Concentration | 0.25-5 mM | [15] |

| Reaction Time | 30 min (RT) or 2 hours (ice) | [15] |

| Quenching Time | 15 min | [15] |

| Cleavage Conditions | 20-50 mM DTT, 37°C, 30 min | [15] |

Protocol 3: Preparation of Redox-Responsive Doxorubicin-Conjugated Nanoparticles

This protocol outlines the synthesis of a doxorubicin (DOX) prodrug using 3,3'-dithiodipropionic acid (DTPA) as a redox-sensitive linker, which can then be used to form nanoparticles for targeted drug delivery.[6]

Materials:

-

3,3'-dithiodipropionic acid (DTPA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Poly(ethylene glycol)-b-poly(L-lysine) (PEG-b-PLL)

Procedure:

Part A: Synthesis of DTPA-DOX Prodrug

-

Dissolve 100.8 mg (0.48 mM) of DTPA, 115.2 mg (0.6 mM) of EDC, and 92 mg (0.8 mM) of NHS in 20 mL of DMSO.[6]

-

Stir the reaction mixture for 1 hour at room temperature.[6]

-

In a separate flask, dissolve 231.0 mg (0.4 mM) of DOX·HCl and 0.6 mM of TEA in 10 mL of DMSO.[6]

-

Add the DOX solution dropwise to the activated DTPA solution with vigorous stirring.[6]

-

Continue the reaction at room temperature for 48 hours.[6]

Part B: Conjugation to PEG-b-PLL and Nanoparticle Formation

-

Activate the second carboxylic acid group of the DTPA-DOX prodrug using EDC and NHS as described in Part A, step 1.

-

Dissolve 280 mg (0.04 mM) of PEG-b-PLL and a specific amount of TEA in 30 mL of DMSO.[6]

-

Add the PEG-b-PLL solution dropwise to the activated DTPA-DOX solution.

-

The resulting polymer-drug conjugate can then self-assemble into nanoparticles in an aqueous solution.

Quantitative Data:

| Reagent | Amount | Moles | Reference |

| DTPA | 100.8 mg | 0.48 mmol | [6] |

| EDC | 115.2 mg | 0.6 mmol | [6] |

| NHS | 92 mg | 0.8 mmol | [6] |

| DOX·HCl | 231.0 mg | 0.4 mmol | [6] |

| PEG-b-PLL | 280 mg | 0.04 mmol | [6] |

Protocol 4: Synthesis of a Self-Healing Polyurethane with Disulfide Bonds

This protocol describes a general method for preparing a self-healing polyurethane by incorporating a disulfide-containing diol into the polymer backbone.[8][9][10]

Materials:

-

Polytetramethylene glycol (PTMG)

-

Isophorone diisocyanate (IPDI)

-

Bis(2-hydroxyethyl) disulfide (HEDS) (as a representative disulfide-containing diol)

-

Dimethylolpropionic acid (DMPA)

-

Solvent (e.g., anhydrous DMF)

-

Catalyst (e.g., dibutyltin dilaurate)

Procedure:

-

In a reaction vessel, add PTMG, HEDS, and DMPA to the solvent.

-

Heat the mixture with stirring under a nitrogen atmosphere to ensure homogeneity.

-

Add IPDI to the mixture and continue stirring.

-

Add the catalyst to initiate the polymerization.

-

Allow the reaction to proceed at an elevated temperature (e.g., 70-80°C) for several hours until the desired viscosity is reached.

-

The resulting polyurethane can be cast into a film.

-

To test the self-healing property, a cut can be made in the film, and the two pieces are brought back into contact. Healing is typically induced by applying moderate heat (e.g., 60-70°C).[9]

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Healing Temperature | 70 °C | [9] |

| Healing Time | 4 hours | [9] |

| Healing Efficiency | Up to 96.14% | [9] |

IV. Visualizations

Caption: Synthesis workflow for this compound.

References

- 1. Dimethyl 3,3'-dithiobispropionate(15441-06-2) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Dimethyl 3,3'-dithiobispropionate | 15441-06-2 [chemicalbook.com]

- 4. Dimethyl 3,3-Dithiodipropionate | 15441-06-2 [sigmaaldrich.com]

- 5. 3,3'-Dithiodipropionic acid dimethyl ester | 15441-06-2 | FD37787 [biosynth.com]

- 6. pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Properties of Self-Healing Waterborne Polyurethane Based on Dynamic Disulfide Bond [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]

- 12. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]

- 13. proteochem.com [proteochem.com]

- 14. fgsc.net [fgsc.net]